molecular formula C8H10O2 B178276 3-Oxabicyclo[3.3.1]non-6-en-9-one CAS No. 132280-15-0

3-Oxabicyclo[3.3.1]non-6-en-9-one

Cat. No.: B178276
CAS No.: 132280-15-0
M. Wt: 138.16 g/mol
InChI Key: IPDWLQDCDAEHML-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.3.1]non-6-en-9-one (CAS 132280-15-0) is a bicyclic organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . This structure serves as a valuable synthetic intermediate and core scaffold in organic and medicinal chemistry research. The 3-oxabicyclo[3.3.1]nonane skeleton is recognized as a key structural feature of numerous natural products and pharmacologically active compounds, making methods for its selective synthesis a significant area of investigation . This compound is particularly valuable for developing novel synthetic methodologies. It can be used to access functionalized derivatives with multiple contiguous stereogenic centers through highly stereoselective, organocatalytic domino reactions, such as the Michael-hemiacetalization-Michael sequence . These complex transformations enable researchers to quickly assemble sophisticated molecular architectures from relatively simple starting materials, demonstrating the reagent's utility in method development. Furthermore, the compound and its analogues have been synthesized via other routes, such as the (3,5)-oxonium-ene reaction, highlighting its versatility as a substrate . As a building block, this compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product in accordance with all applicable laboratory safety standards. It is recommended to be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxabicyclo[3.3.1]non-6-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8-6-2-1-3-7(8)5-10-4-6/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWLQDCDAEHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2COCC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577874
Record name 3-Oxabicyclo[3.3.1]non-6-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132280-15-0
Record name 3-Oxabicyclo[3.3.1]non-6-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 3 Oxabicyclo 3.3.1 Non 6 En 9 One and Analogous Oxabicyclo 3.3.1 Nonane Derivatives

Retrosynthetic Analysis of the 3-Oxabicyclo[3.3.1]nonane Core

Retrosynthetic analysis of the 3-oxabicyclo[3.3.1]nonane core reveals several strategic bond disconnections that form the basis for various synthetic approaches. A primary disconnection of the C-O and a C-C bond within the heterocyclic ring points towards cyclization strategies. For instance, disconnecting the ether linkage and a carbon-carbon bond on the opposite side of the ring suggests an intramolecular cyclization of a functionalized cyclohexene (B86901) or cyclohexane (B81311) precursor. This precursor would already contain the necessary carbon skeleton and a suitably positioned hydroxyl group and an electrophilic or nucleophilic center to facilitate ring closure.

Another common retrosynthetic approach involves a [4+2] cycloaddition, where the bicyclic system is disconnected into a diene and a dienophile. For the oxabicyclo[3.3.1]nonane skeleton, this could involve a hetero-Diels-Alder reaction where the oxygen atom is part of either the diene or the dienophile. sigmaaldrich.com A disconnection across the two rings, breaking two carbon-carbon bonds, suggests a tandem or domino reaction sequence, where the bicyclic framework is constructed in a single pot from simpler acyclic or monocyclic starting materials. This often involves a sequence of Michael additions and aldol (B89426) condensations. nih.govucl.ac.uk

Cyclization-Based Approaches

Cyclization reactions are among the most powerful tools for the construction of the 3-oxabicyclo[3.3.1]nonane skeleton, allowing for high levels of stereocontrol.

Stereocontrolled Cyclization Reactions in Bicyclo[3.3.1]nonane Formation

The stereocontrolled synthesis of bicyclo[3.3.1]nonanes is crucial for accessing specific isomers of these complex molecules. researchgate.net Functionalized derivatives of this framework are often obtained through stereocontrolled cyclization reactions. researchgate.net For instance, the annulation of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield bicyclo[3.3.1]nonane derivatives. nih.govrsc.org The stereochemical outcome of these cyclizations can often be directed by the choice of starting materials and reaction conditions.

Intramolecular Carbocyclizations and Heteroatom Cyclizations

Intramolecular cyclizations are a cornerstone in the synthesis of oxabicyclo[3.3.1]nonane derivatives. These reactions involve the formation of a carbon-carbon or a carbon-heteroatom bond from a single precursor molecule.

An example of an intramolecular heteroatom cyclization is the reaction of trans-p-menth-6-ene-2,8-diol with an aldehyde or epoxide, mediated by boron trifluoride etherate, to produce oxabicyclo[3.3.1]nonanones in good yields. nih.gov This reaction proceeds through a (3,5)-oxonium-ene-type mechanism. nih.gov Similarly, the intramolecular Friedel-Crafts arylation of Achmatowicz rearrangement products has been developed to construct 9-oxabicyclo[3.3.1]nonanes. acs.orgacs.org This method involves the generation of an electrophilic cyclic oxonium ion which is then trapped by a tethered electron-rich arene. acs.org

Tandem C-alkylation and heteroatom-cyclization also represent a well-explored strategy for synthesizing heteroanalogues of bicyclo[3.3.1]nonane. nih.govrsc.org

Oxonium-Ene and Prins-Type Cyclization Methodologies

Oxonium-ene and Prins-type cyclizations are powerful methods for constructing the 3-oxabicyclo[3.3.1]nonane core. These reactions involve the formation of a carbon-carbon bond and a carbon-oxygen bond in a concerted or stepwise manner.

A notable example is the InCl3-catalyzed synthesis of oxabicyclo[3.3.1]nonenes from aldehydes and R-(+)-limonene, which proceeds in high yields via a (3,5)-oxonium-ene reaction. researchgate.net This protocol is valued for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net Similarly, the reaction of trans-p-menth-6-ene-2,8-diol with aldehydes or epoxides mediated by boron trifluoride etherate yields oxabicyclo[3.3.1]nonanones through a (3,5)-oxonium-ene-type reaction. nih.gov

Prins-type cyclization has also been utilized, for example, in the reaction between aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, catalyzed by hafnium triflate, to afford 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives in high yields. researchgate.net Furthermore, the FeCl3 protocol has been shown to facilitate the Prins cyclization of Achmatowicz rearrangement products to yield 9-oxabicyclo[3.3.1]nonanes. acs.org

Table 1: Examples of Oxonium-Ene and Prins-Type Cyclizations
Starting MaterialsCatalyst/ReagentProductYieldReference
Aldehydes and R-(+)-limoneneInCl3Oxabicyclo[3.3.1]nonenesHigh researchgate.net
trans-p-menth-6-ene-2,8-diol and aldehyde/epoxideBoron trifluoride etherateOxabicyclo[3.3.1]nonanoneGood nih.gov
Aldehydes and cyclohex-3-ene-1,1-dimethanolHafnium triflate4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivativesHigh researchgate.net
Achmatowicz rearrangement productsFeCl39-Oxabicyclo[3.3.1]nonanes62-68% acs.org

Hetero-Diels-Alder Reactions for Oxabicyclic Scaffolds

The hetero-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of six-membered heterocyclic rings, including the oxabicyclic core of 3-oxabicyclo[3.3.1]nonanes. sigmaaldrich.com In this reaction, either the diene or the dienophile contains a heteroatom, typically oxygen or nitrogen. sigmaaldrich.comwikipedia.org

This approach allows for the convergent and redox-neutral construction of hetero-oxanorbornene derivatives from furans and isobenzofurans. rsc.org For example, carbonyl groups can react with dienes to form dihydropyran rings in what is known as an oxo-Diels-Alder reaction. wikipedia.org Iron-catalyzed domino Knoevenagel-hetero-Diels-Alder reactions have also been developed to provide easy access to oxabicyclo[3.3.1]nonene derivatives. dntb.gov.ua The stereoselectivity of the hetero-Diels-Alder reaction, particularly with nitroso dienophiles, is a critical aspect that has been extensively studied to control the formation of the desired 1,2-oxazine scaffold. nih.gov

Cascade and Domino Reactions

Cascade and domino reactions offer an efficient and atom-economical approach to complex molecules like 3-oxabicyclo[3.3.1]nonane derivatives from simple starting materials in a single operation. dntb.gov.ua These reactions involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov This reaction, utilizing (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, followed by oxidation, yields products with four contiguous stereogenic centers in good yields and excellent diastereo- and enantioselectivities. nih.govnih.govresearchgate.net

Domino Michael-aldol annulations of cycloalkane-1,3-diones with enals also provide a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. ucl.ac.uk Furthermore, phosphine-catalyzed β′-addition/[4 + 4] cycloaddition domino reactions of β′-acetoxy allenoates with 2-acyl-3-methyl-acrylonitriles have been developed to furnish 2-oxabicyclo[3.3.1]nonanes. acs.org

Table 2: Examples of Cascade and Domino Reactions
Reaction TypeStarting MaterialsCatalyst/ReagentProductKey FeaturesReference
Domino Michael-hemiacetalization-Michael(E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enalsModularly Designed Organocatalysts, PCC3-Oxabicyclo[3.3.1]nonan-2-one derivativesHigh stereoselectivity, four contiguous stereocenters nih.govnih.gov
Domino Michael-aldol annulationCycloalkane-1,3-diones and enalsBase/Solvent6-Hydroxybicyclo[3.3.1]nonane-2,9-dionesOne-pot procedure, convenient conditions ucl.ac.uk
Phosphine-catalyzed β′-addition/[4+4] cycloadditionβ′-acetoxy allenoate and 2-acyl-3-methyl-acrylonitrilePhosphine2-Oxabicyclo[3.3.1]nonaneHighly stereoselective acs.org

Tandem Michael Addition and Related Annulation Strategies

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient approach to complex molecular architectures. researchgate.net The construction of the bicyclo[3.3.1]nonane core has been effectively achieved through tandem Michael addition-intramolecular aldolization or Claisen condensation cascades. nih.govrsc.org

For instance, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane with a ketone at the bridgehead position. nih.govrsc.org Similarly, β-keto esters can be annulated with acrolein in the presence of a catalytic amount of an organic base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) to form the bicyclic system. nih.govrsc.org A notable example involves the synthesis of the bicyclic core of gymnastatins F and Q, where a hemiacetal-containing spirodienone undergoes a base-promoted tandem Michael addition-intramolecular aldolization. rsc.org

Furthermore, a tandem Michael addition–Claisen condensation cascade has been utilized to create a tricyclic derivative containing the bicyclo[3.3.1]nonane core. rsc.org These strategies often provide access to β,γ-unsaturated bicyclo[3.3.1]nonenones through either a one-pot base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation or through successive Michael addition reactions on acrylate (B77674) derivatives. nih.gov

Organocatalytic Domino Reactions for Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering high stereoselectivity under mild reaction conditions. researchgate.netnih.gov Domino reactions, a subset of tandem reactions, catalyzed by small organic molecules have been particularly successful in the synthesis of oxabicyclo[3.3.1]nonane derivatives. nih.govresearchgate.netnih.gov

Michael-Hemiacetalization-Michael Reaction Sequence

A highly stereoselective method for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives involves an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov This sequence utilizes (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals as starting materials. nih.gov The reaction proceeds through an initial Michael addition, followed by an intramolecular hemiacetalization, and a subsequent intramolecular Michael addition to form the bicyclic hemiacetal intermediate. nih.gov This intermediate is then oxidized to the final 3-oxabicyclo[3.3.1]nonan-2-one derivative. nih.gov This strategy allows for the construction of four contiguous stereogenic centers, including a challenging tetrasubstituted one, with excellent diastereoselectivity and high enantioselectivity. nih.govnih.gov

Application of Modularly Designed Organocatalysts (MDOs)

The success of the aforementioned domino reaction is heavily reliant on the use of Modularly Designed Organocatalysts (MDOs). nih.govnih.gov These catalysts are self-assembled in the reaction medium from two components: a cinchona alkaloid derivative and an amino acid. nih.govresearchgate.net This modularity allows for the fine-tuning of the catalyst structure to achieve optimal reactivity and stereoselectivity for a specific transformation. sci-hub.se

In the synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones, MDOs uniquely catalyze the domino Michael-hemiacetalization-Michael reaction, leading to products in good yields (up to 84%), excellent diastereoselectivities (>99:1 dr), and high enantioselectivities (up to 96% ee). nih.govnih.gov The MDOs facilitate the formation of the bicyclic hemiacetal, which is subsequently oxidized using pyridinium (B92312) chlorochromate (PCC). nih.gov

Catalyst SystemReactantsProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
MDOs (Cinchona alkaloid derivative + amino acid)(E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals3-Oxabicyclo[3.3.1]nonan-2-one derivativesup to 84>99:1up to 96

Table 1: Performance of MDOs in the Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives nih.govnih.gov

Bridgehead Functionalization Strategies

The functionalization of the bridgehead positions of bicyclic systems like the 3-oxabicyclo[3.3.1]nonane core presents a unique synthetic challenge due to the steric hindrance and the potential violation of Bredt's rule. However, several strategies have been developed to overcome these hurdles.

Bridgehead Lithiation and Subsequent Substitutions

Bridgehead lithiation has been demonstrated as a viable strategy for the functionalization of bicyclo[3.3.1]nonane systems. This method allows for the introduction of substituents at the sterically hindered bridgehead carbon. For instance, the separation of racemates of clusianone, a complex natural product containing a bicyclo[3.3.1]nonane core, was achieved through a bridgehead lithiation strategy employing chiral bislithium amides. rsc.org Research has shown that lithiation-substitution is possible for ketones, lactones, and lactams within [3.3.1] bicyclic skeletons. researchgate.net

Strategies for Constructing Bridgehead Ketones in Bicyclic Systems

The introduction of a ketone group at the bridgehead position is a key transformation in the synthesis of many bicyclo[3.3.1]nonane derivatives. One approach involves the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones. nih.govrsc.org Another strategy involves the reaction of a hindered TMS enol ether of a disubstituted cyclohexanone (B45756) with malonyl dichloride to produce the desired bicyclic dione. rsc.org Additionally, a tandem Michael addition-intramolecular aldol-type condensation of diketones with α,β-unsaturated aldehydes, catalyzed by a Brønsted acid, can lead to the formation of a bicyclo[3.3.1]nonenone with a bridgehead ketone. nih.gov

Enantioselective and Diastereoselective Synthesis of Chiral 3-Oxabicyclo[3.3.1]nonane Derivatives

The construction of chiral 3-oxabicyclo[3.3.1]nonane derivatives with precise control over stereochemistry is a key area of research. Methodologies employing chiral auxiliaries, catalysts, and desymmetrization strategies have proven effective in achieving high levels of stereoselectivity.

Chiral Auxiliary and Catalyst-Mediated Methods

The use of chiral auxiliaries and catalysts in domino reactions has emerged as a powerful tool for the asymmetric synthesis of complex molecules like 3-oxabicyclo[3.3.1]nonane derivatives. nih.govresearchgate.net These methods often involve a cascade of reactions that efficiently build the bicyclic core with multiple stereocenters.

A notable example is the organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov This approach utilizes modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids, to catalyze the reaction between (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals. nih.govnih.govresearchgate.net The resulting bicyclic hemiacetal is then oxidized, for instance with pyridinium chlorochromate (PCC), to yield the desired 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov This method is distinguished by its ability to generate up to four contiguous stereogenic centers, including a tetrasubstituted one, with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.govnih.gov

The proposed mechanism involves the initial formation of an enamine between the aldehyde and the MDO catalyst, which then undergoes a Michael addition to the nitroalkene. nih.gov Subsequent hemiacetalization and a second intramolecular Michael addition construct the bicyclic framework. nih.gov The modular nature of the MDOs allows for fine-tuning of the catalyst structure to optimize stereochemical outcomes. nih.gov

Catalyst SystemReactantsProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Modularly Designed Organocatalysts (MDOs) from cinchona alkaloid derivatives and amino acids(E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enalsFunctionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives>99:1Up to 96%

Desymmetrization of Prochiral Precursors

Asymmetric desymmetrization of prochiral molecules offers an elegant and efficient pathway to enantiomerically enriched compounds. nih.govresearchgate.net In the context of bicyclo[3.3.1]nonane systems, this strategy has been successfully applied to the synthesis of aza-analogs and holds promise for the synthesis of their oxa-counterparts. nih.govresearchgate.net

For instance, the desymmetrization of prochiral cyclohexanones possessing a tethered α,β-unsaturated ester has been achieved using a primary amine organocatalyst derived from cyclohexanediamine. nih.govresearchgate.net This intramolecular Michael addition affords 2-azabicyclo[3.3.1]nonane derivatives with three stereogenic centers as a single diastereoisomer and in high enantioselectivity (83-99% ee). nih.gov Computational studies suggest a stepwise C-C bond formation and proton transfer via a chair-shaped transition state, which dictates the observed endo selectivity. nih.govresearchgate.net

While this specific example leads to an azabicyclo[3.3.1]nonane, the underlying principle of organocatalytic desymmetrization of a prochiral cyclohexanone derivative is directly applicable to the synthesis of the 3-oxabicyclo[3.3.1]nonane core. A similar strategy involving an appropriately substituted prochiral cyclohexanone with a tethered Michael acceptor could provide access to chiral 3-oxabicyclo[3.3.1]nonane derivatives.

Furthermore, the enantioselective desymmetrization of meso-3-oxabicyclo[3.3.1]nonane-2,4-dione has been utilized as a key step in the synthesis of carba-derivatives of the natural product herboxidiene. scispace.com This reaction, mediated by a chiral rhodium catalyst, demonstrates the feasibility of desymmetrizing a pre-formed oxabicyclononane system to introduce chirality. scispace.com

Synthesis of Specific Functionalized Derivatives

The versatility of the 3-oxabicyclo[3.3.1]nonane scaffold allows for the synthesis of a wide array of functionalized derivatives, each with potentially unique properties and applications.

Preparation of 3-Oxabicyclo[3.3.1]non-6-ene Systems

The introduction of a double bond within the bicyclic framework, as seen in 3-oxabicyclo[3.3.1]non-6-ene systems, can be achieved through various synthetic routes. One effective method is the (3,5)-oxonium-ene reaction. acs.orgresearchgate.netnih.gov This reaction can be mediated by Lewis acids such as boron trifluoride etherate or indium(III) chloride. acs.orgresearchgate.netresearchgate.net

For example, the reaction of trans-p-menth-6-ene-2,8-diol with aldehydes or epoxides in the presence of boron trifluoride etherate provides access to oxabicyclo[3.3.1]nonanone derivatives in good yields. acs.orgnih.gov Similarly, reacting R-(+)-limonene with various aldehydes using indium(III) chloride as a catalyst under mild conditions affords 3-oxabicyclo[3.3.1]nonenes in high yields. researchgate.netresearchgate.net This protocol is notable for its tolerance of a wide range of functional groups, mild reaction conditions, and straightforward workup. researchgate.netresearchgate.net

Another approach involves the Prins-type cyclization reaction between aldehydes and cyclohex-3-ene-1,1-dimethanol derivatives, which can be catalyzed by hafnium triflate to produce 3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives in high yields. researchgate.net

Reaction TypeKey ReagentsProduct Type
(3,5)-Oxonium-ene Reactiontrans-p-menth-6-ene-2,8-diol, aldehydes/epoxides, BF₃·OEt₂Oxabicyclo[3.3.1]nonanone derivatives
(3,5)-Oxonium-ene ReactionR-(+)-limonene, aldehydes, InCl₃3-Oxabicyclo[3.3.1]nonenes
Prins-type CyclizationAldehydes, cyclohex-3-ene-1,1-dimethanol derivatives, Hf(OTf)₄3-Oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives

Synthesis of Fused Heterocyclic Oxabicyclo[3.3.1]nonanes (e.g., Quinolinone- and Pyridinone-fused)

The fusion of heterocyclic rings, such as quinolinone or pyridinone, to the oxabicyclo[3.3.1]nonane core generates complex polycyclic structures with potential biological activity. sioc-journal.cnresearchgate.netccspublishing.org.cn An efficient and stereoselective method for synthesizing these fused systems involves the reaction of 2-hydroxychalcones with 4-hydroxy-2(1H)-quinolinones or 4-hydroxy-2(1H)-pyridinones in refluxing n-propanol. sioc-journal.cn This reaction proceeds to give the corresponding quinolinone- and pyridinone-fused 2,8-dioxabicyclo[3.3.1]nonanes. sioc-journal.cn The resulting quinolinone fragment can be further modified through N-alkylation or O-alkylation. sioc-journal.cn

Derivatization at the Ketone Moiety (e.g., 9-one modifications)

The ketone group at the C-9 position of the 3-oxabicyclo[3.3.1]nonan-9-one scaffold serves as a versatile handle for further functionalization. Various modifications can be introduced at this position to alter the molecule's properties and explore its chemical space.

One common transformation is the reduction of the ketone to an alcohol. For instance, in the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, a key intermediate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is stereoselectively reduced to the corresponding 3-endo-alcohol. Catalytic hydrogenation using ruthenium complexes is another effective method for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives, yielding the endo-alcohol with high selectivity.

Furthermore, the ketone can be converted to other functional groups. For example, in the synthesis of a desmethyl derivative of herboxidiene, a ketone intermediate was converted to a vinyl iodide by treatment with chromium(II) chloride and iodoform. scispace.com This transformation highlights the potential for C-C bond formation at the C-9 position.

Advanced Mechanistic Investigations and Reactivity Studies of 3 Oxabicyclo 3.3.1 Non 6 En 9 One Analogs

Reactivity at the Bridgehead Positions

The bridgehead carbons (C1 and C5) of the 3-oxabicyclo[3.3.1]nonane skeleton are subject to Bredt's rule, which posits that the formation of a double bond at a bridgehead position of a small bicyclic system is unfavorable due to the geometric constraints that prevent the p-orbitals from achieving the necessary planar alignment for effective overlap. This inherent strain significantly influences the reactivity at these positions.

Nucleophilic Reactivity at Bridgehead Carbons

Direct nucleophilic substitution at the bridgehead carbons of bicyclo[3.3.1]nonane systems is generally disfavored due to the steric hindrance and the instability of the resulting carbocation intermediate, which cannot adopt a planar geometry. However, reactions involving the formation of bridgehead carbocations can be facilitated by the use of potent leaving groups and strong electrophiles. For instance, in related bicyclo[3.3.1]nonane systems, the generation of bridgehead carbocations from the corresponding halides can be achieved using silver triflate, allowing for subsequent reactions with various nucleophiles.

While specific studies on the nucleophilic reactivity at the bridgehead carbons of 3-Oxabicyclo[3.3.1]non-6-en-9-one are not extensively documented, the principles governing the reactivity of the parent carbocyclic system provide valuable insights. The presence of the ether oxygen at the 3-position is expected to influence the electron density and stability of any potential carbocationic intermediates at the bridgehead positions through inductive effects.

Radical Additions to Bridgehead Systems

Bridgehead radicals, unlike their carbocationic counterparts, are not constrained by the need for planar geometry and can be generated and participate in subsequent reactions. Intramolecular radical cyclizations have been successfully employed to construct bicyclo[3.3.1]nonane frameworks. For example, radical cyclization of appropriately substituted precursors can lead to the formation of the bicyclic core.

While direct intermolecular radical additions to the bridgehead C-H bonds of this compound are not commonly reported, the generation of a bridgehead radical via other means, such as from a corresponding bridgehead halide, could potentially enable subsequent addition reactions. The success of such reactions would depend on the stability of the bridgehead radical and the nature of the radical acceptor.

Chemical Transformations of the Ketone Functionality

The ketone at the C9 position of this compound is a key site for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions via its enolate.

Reduction and Oxidation Reactions

The reduction of the ketone functionality in bicyclo[3.3.1]nonan-9-one systems can be achieved using various reducing agents, with the stereochemical outcome being a topic of significant interest. The approach of the reducing agent is influenced by the steric environment of the bicyclic framework. For instance, the reduction of bicyclo[3.3.1]nonan-9-one with lithium aluminum hydride has been reported to yield the corresponding endo-alcohol. The stereoselectivity of such reductions can be highly dependent on the specific reagents and reaction conditions employed.

PrecursorReagentProductYield (%)Reference
Bicyclo[3.3.1]nonan-9-oneLiAlH(OtBu)3Bicyclo[3.3.1]nonan-9-ol82 rsc.org
Bicyclo[2.2.2]octane-2,6-dioneSaccharomyces cerevisiae(1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one- rsc.org

This table presents data for related bicyclic ketones to illustrate typical reduction reactions.

Conversely, oxidation reactions can be employed in the synthesis of 3-oxabicyclo[3.3.1]nonane derivatives. For example, the oxidation of a bicyclic hemiacetal using pyridinium (B92312) chlorochromate (PCC) has been utilized to form a 3-oxabicyclo[3.3.1]nonan-2-one derivative. nih.gov

Alkylation and Other Carbonyl Transformations

The ketone at C9 can be converted to its corresponding enolate, which can then participate in alkylation reactions. The formation of bridgehead enolates in bicyclic systems has been a subject of study, as they represent synthetically useful intermediates. The generation of such enolates can be achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA). Subsequent trapping of the enolate with an alkyl halide would lead to the α-alkylated ketone. The regioselectivity of enolate formation in unsymmetrical bicyclic ketones is a key consideration.

Other transformations of the ketone functionality include the formation of oximes and other derivatives, which can serve as intermediates for further synthetic manipulations.

Reactions Involving the Endocyclic Double Bond

The endocyclic double bond at the C6-C7 position provides another reactive site within the this compound framework, allowing for a range of addition and cycloaddition reactions.

Electrophilic addition to the double bond is a fundamental reaction of alkenes. For instance, hydroboration-oxidation would be expected to yield the corresponding anti-Markovnikov alcohol, with the stereochemistry of the addition being influenced by the steric accessibility of the double bond within the bicyclic system. The reaction would likely proceed from the less hindered face of the molecule.

Cycloaddition reactions, such as the Diels-Alder reaction, represent a powerful tool for the construction of complex polycyclic systems. While the endocyclic double bond in this compound could potentially act as a dienophile, its reactivity would be influenced by steric and electronic factors. In related systems, intramolecular Diels-Alder reactions have been used to construct bicyclo[3.3.1]nonane frameworks. researchgate.net Furthermore, gold-catalyzed formal [4+2] cycloadditions have been employed to synthesize 9-oxabicyclo[3.3.1]nona-4,7-dienes, which are structurally related to the target molecule.

Diene/Alkene PartnersCatalyst/ConditionsProductReference
1-Oxo-4-oxy-5-ynes and external alkenesGold(I) catalyst9-Oxabicyclo[3.3.1]nona-4,7-dienes acs.org
Conjugated diene and dienophileHeat or Lewis acidBicyclo[3.3.1]nonene derivative researchgate.net

This table illustrates cycloaddition strategies towards related bicyclic systems.

Electrophilic and Nucleophilic Additions to the Alkene

The carbon-carbon double bond in 3-oxabicyclo[3.3.1]non-6-ene derivatives serves as a versatile handle for functionalization through various addition reactions. The synthesis of benzofused oxabicyclo[3.3.1]nonane scaffolds has been achieved through an organocatalytic vinylogous Michael addition, which triggers a triple-cascade reaction. rsc.org In this process, 2-hydroxycinnamaldehydes react with ketone-derived α,α-dicyanoalkenes under iminium activation, leading to the formation of the bicyclic system with high stereoselectivity. rsc.org

Another approach to functionalized 3-oxabicyclo[3.3.1]nonanes involves a domino Michael-hemiacetalization-Michael reaction. This highly stereoselective method utilizes (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts, to produce functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov This sequence demonstrates the utility of nucleophilic addition pathways in constructing this complex bicyclic framework. nih.gov

Cycloaddition Reactions

Cycloaddition reactions provide a powerful strategy for the construction of the oxabicyclo[3.3.1]nonane core. The reaction of monoterpenes, such as limonene (B3431351) and α-terpineol, with various aldehydes in the presence of solid acid catalysts like heteropoly acids, yields oxabicyclo[3.3.1]nonene compounds. liverpool.ac.uk These reactions can be performed under environmentally benign conditions and produce compounds with potential applications in the fragrance and pharmaceutical industries. liverpool.ac.uk

A phosphine-catalyzed β′-addition/[4 + 4] cycloaddition domino reaction of β′-acetoxy allenoate has been developed to provide highly stereoselective access to 2-oxabicyclo[3.3.1]nonane derivatives. acs.org In this sequence, the allenoate exhibits dual reactivity, serving as both an electrophilic center and a 1,4-dipole. acs.org

Furthermore, a Lewis acid-catalyzed tandem cyclization of in situ generated alkynyl o-quinone methides with electron-rich phenols has been shown to produce dioxabicyclo[3.3.1]nonane skeletons. acs.org This cascade reaction involves an intermolecular 1,4-conjugate addition followed by a series of cyclizations to assemble the tetracyclic bridged system. acs.org

The following table summarizes the cycloaddition of various aldehydes to limonene, catalyzed by Cs2.5H0.5PW12O40, to form oxabicyclo[3.3.1]nonene derivatives. liverpool.ac.uk

AldehydeConversion (%)Selectivity to Oxabicyclo[3.3.1]nonene (%)
trans-Cinnamaldehyde10085
Crotonaldehyde10090
Benzaldehyde10080

Skeletal Rearrangements and Transannular Interactions

The rigid, yet conformationally mobile, structure of the bicyclo[3.3.1]nonane skeleton makes it prone to various skeletal rearrangements and transannular interactions, which can be exploited for synthetic purposes.

The Norrish Type I reaction is a photochemical cleavage of aldehydes and ketones that proceeds through the homolysis of the α-carbon-carbon bond, forming two radical intermediates. wikipedia.org This reaction has been applied to bicyclic ketones within the oxabicyclo[3.3.1]nonane family. Specifically, the Norrish Type I cleavage of 9-oxabicyclo[3.3.1]nonan-3-one has been reported as a key step in a straightforward synthesis of (±)-(cis-6-methyltetrahydropyran-2-yl)acetic acid, a constituent of civet. kindai.ac.jp This photochemical rearrangement provides a unique method for ring opening and functionalization of the bicyclic system. kindai.ac.jp

Transannular cyclizations, particularly those involving Prins-type mechanisms, are a hallmark of medium-sized ring chemistry and are instrumental in the synthesis of the 3-oxabicyclo[3.3.1]nonane skeleton. An efficient synthesis of oxabicyclo[3.3.1]nonenes has been developed from the reaction of geraniol (B1671447) with aldehydes, promoted by boron trifluoride etherate. nih.gov The reaction mechanism involves a (3,5)-oxonium-ene cyclization, a variant of the Prins reaction. nih.govacs.orgscite.ai This methodology has also been extended to the synthesis of oxabicyclo[3.3.1]nonanones from trans-p-menth-6-ene-2,8-diol and aldehydes or epoxides. acs.org

The reaction between naturally occurring terpenoids like limonene and various aldehydes, catalyzed by indium(III) chloride, also proceeds via a (3,5)-oxonium-ene reaction to afford oxabicyclo[3.3.1]nonenes in high yields under mild conditions. researchgate.net These reactions highlight the importance of transannular interactions where the alkene moiety attacks an oxonium ion intermediate formed across the ring. acs.orgscite.airesearchgate.net

The table below presents the yields of various oxabicyclo[3.3.1]nonanone derivatives synthesized via the (3,5)-oxonium-ene reaction of trans-p-menth-6-ene-2,8-diol with different aldehydes. acs.org

AldehydeProduct Yield (%)
Benzaldehyde80
4-Chlorobenzaldehyde82
4-Methylbenzaldehyde78
4-Methoxybenzaldehyde75
2-Naphthaldehyde72
Propanal65
Butanal68

Detailed Reaction Mechanism Elucidation

A thorough understanding of reaction mechanisms requires the identification of transient intermediates that govern the reaction pathway and stereochemical outcome.

Oxonium Ions: The formation of the 3-oxabicyclo[3.3.1]nonane skeleton through Prins-type cyclizations is characterized by the intermediacy of oxonium ions. nih.gov In the reaction of geraniol or other terpene alcohols with aldehydes in the presence of a Lewis acid, an oxocarbenium or oxonium ion is generated. acs.orgscite.ai This electrophilic species is then attacked intramolecularly by the appropriately positioned double bond in a transannular fashion, leading to the bicyclic product. acs.org This (3,5)-oxonium-ene reaction mechanism is well-supported and explains the formation of both the carbon-carbon and carbon-oxygen bonds of the new six-membered ring. nih.govacs.orgscite.ai

Enolates: Enolate intermediates are crucial in reactions involving the carbonyl group of 3-oxabicyclo[3.3.1]nonan-9-one and its derivatives. The formation of enolates from bicyclic ketones can be challenging due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system. nottingham.ac.ukmasterorganicchemistry.com However, the generation of bridgehead enolates from certain bicyclic ketones has been achieved using strong, non-nucleophilic bases. nottingham.ac.uk In the context of the 3-oxabicyclo[3.3.1]nonane system, reactions such as the phosphine-catalyzed domino reaction to form 2-oxabicyclo[3.3.1]nonanes proceed through an enolate intermediate, which is generated after an initial intramolecular addition. acs.org Similarly, the domino Michael-hemiacetalization-Michael reaction to form 3-oxabicyclo[3.3.1]nonan-2-ones implicitly involves the formation of enolate or enolate-like species during the Michael addition steps. nih.gov

Role of Lewis and Brønsted Acids in Mechanistic Pathways

In the study of this compound and its analogs, Lewis and Brønsted acids play a pivotal role in directing mechanistic pathways, enabling complex transformations, and facilitating the construction of the core bicyclic framework. These acid catalysts function by activating substrates, stabilizing intermediates, and lowering the energy barriers for key bond-forming or bond-breaking events. Their influence is evident in a variety of reaction types, including cascade reactions, cyclizations, and rearrangements.

Lewis acids, defined as electron-pair acceptors, typically initiate reactions by coordinating to lone pairs on heteroatoms (like oxygen) or by interacting with π-systems. This activation enhances the electrophilicity of the substrate. For instance, in the formation of the 3-oxabicyclo[3.3.1]nonane skeleton, Lewis acids such as indium(III) chloride (InCl₃) and boron trifluoride etherate (BF₃·Et₂O) are instrumental. researchgate.netresearchgate.net They catalyze (3,5)-oxonium-ene type reactions, where the Lewis acid coordinates to an aldehyde or epoxide, activating it for nucleophilic attack by a tethered alkene, leading to cyclization and the formation of the bicyclic ether structure. researchgate.netresearchgate.net Similarly, Lewis acid-mediated reactions involving the ring-opening of appended cyclopropane (B1198618) rings have been used to generate stabilized carbocationic centers, which then undergo further cyclization to yield the desired bicyclo[3.3.1]nonane core. rsc.org

Brønsted acids, or proton donors, influence mechanistic pathways primarily by protonating functional groups. This protonation can turn a poor leaving group into a good one (e.g., converting a hydroxyl group into a water molecule), activate a carbonyl group for nucleophilic attack, or catalyze tautomerization. masterorganicchemistry.comlibretexts.org In the context of bicyclo[3.3.1]nonane synthesis, Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been shown to promote tandem Michael addition-intramolecular aldol-type condensations. rsc.org The acid catalyzes the initial Michael addition, and the subsequent intramolecular aldol (B89426) reaction, which forges the second ring of the bicyclic system, is also facilitated under these acidic conditions. rsc.org In some organocatalytic domino reactions leading to functionalized 3-oxabicyclo[3.3.1]nonan-2-ones, Brønsted acids such as benzoic acid are used as additives, likely to facilitate key proton transfer steps within the catalytic cycle. nih.gov

The choice between a Lewis and a Brønsted acid, and the specific acid used, can significantly alter the reaction outcome. Mechanistic investigations reveal that these acids are not merely catalysts but are integral to controlling the chemo- and stereoselectivity of the transformations. For example, the formation of specific diastereomers in oxonium-ene cyclizations can be dependent on the nature of the acid catalyst employed. researchgate.net

Detailed research findings on the role of these acids in various synthetic pathways leading to or modifying 3-oxabicyclo[3.3.1]nonane analogs are summarized in the table below.

Table 1: Influence of Acid Catalysts on Mechanistic Pathways for 3-Oxabicyclo[3.3.1]nonane Analogs

Starting Material(s)Acid CatalystAcid TypeKey Mechanistic PathwayProduct Type
Aldehydes and R-(+)-limoneneInCl₃Lewis Acid(3,5)-Oxonium-ene reactionOxabicyclo[3.3.1]nonenes
Diketone and methyl acroleinTfOH or TMSOTfBrønsted/Lewis AcidTandem Michael addition-intramolecular aldol condensationBicyclo[3.3.1]nonenone
Geraniol and aldehydes/epoxidesBF₃·Et₂OLewis Acid(3,5)-Oxonium-ene reactionOxabicyclo[3.3.1]nonenes
(E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enalsBenzoic acid (additive)Brønsted AcidOrganocatalytic domino Michael-hemiacetalization-Michael reaction3-Oxabicyclo[3.3.1]nonan-2-one derivatives
Cyclopropanated precursorsVarious Lewis AcidsLewis AcidCyclopropane ring-opening followed by cyclizationBicyclo[3.3.1]nonane core
1,2-diols (Pinacol analogs)H₂SO₄Brønsted AcidPinacol rearrangement (model pathway)Rearranged ketone
Oxime derivativesH₂SO₄Brønsted AcidBeckmann rearrangement (model pathway)Rearranged amide

These studies collectively underscore the critical function of both Lewis and Brønsted acids in governing the reactivity and mechanistic fate of substrates in the synthesis and transformation of 3-oxabicyclo[3.3.1]nonane derivatives. They serve as indispensable tools for chemists to forge complex molecular architectures through precisely controlled reaction cascades and rearrangements.

Conformational Analysis and Stereochemical Considerations of the 3 Oxabicyclo 3.3.1 Nonane System

Heteroatom Effects on Ring Conformation (Oxygen at Position 3)

The introduction of an oxygen atom at the 3-position of the bicyclo[3.3.1]nonane skeleton, as in 3-oxabicyclo[3.3.1]nonane, has a profound impact on the conformational equilibrium. The shorter C-O bond length compared to a C-C bond, and the different bond angles around the oxygen atom, alter the geometry of the ring.

Dynamic Conformational Equilibria

The bicyclo[3.3.1]nonane system is not static but exists in a dynamic equilibrium between its various conformations. The energy barriers separating these conformers are often low enough to allow for rapid interconversion at room temperature.

The equilibrium between the chair-chair (CC) and boat-chair (BC) conformations is a key feature of the bicyclo[3.3.1]nonane system. For the parent bicyclo[3.3.1]nonan-9-one, the inversion barrier between the CC and BC conformers is calculated to be approximately 6 kcal/mol. researchgate.net This relatively low barrier means that both conformers can be populated at ambient temperatures.

The position of this equilibrium can be influenced by various factors, including temperature and substitution. rsc.org For instance, in certain 3,7-diazabicyclo[3.3.1]nonane derivatives, variable-temperature 13C NMR studies have directly observed the boat-chair ⇌ chair-boat equilibrium. rsc.org This dynamic behavior has significant implications for the reactivity and biological activity of these molecules, as the spatial arrangement of functional groups can change depending on the conformational state.

Barriers to Conformational Inversion

The 3-oxabicyclo[3.3.1]nonane system can, in principle, exist in several conformations, including the chair-chair (CC), boat-chair (BC), and twist-boat forms. The relative energies of these conformers and the barriers to their interconversion are critical for understanding the molecule's dynamic behavior.

Empirical force field calculations have shown that for the parent 3-oxabicyclo[3.3.1]nonane, the chair-chair (cc) conformation is the most stable. researchgate.netscispace.com The boat-chair (bc) conformation is calculated to be significantly higher in energy. researchgate.netscispace.com The presence of the oxygen atom at the 3-position influences the degree of flattening of the cyclohexane (B81311) rings compared to the parent carbocyclic bicyclo[3.3.1]nonane. In the cc conformer of 3-oxabicyclo[3.3.1]nonane, this flattening is relatively small. researchgate.netscispace.com

Substituents on the bicyclic framework can significantly influence the conformational preferences and the barriers to inversion. For instance, in 9,9-diarylbicyclo[3.3.1]nonanes, the rotational energy barriers around the C-aryl bonds can be substantial, leading to the existence of atropisomers. rsc.orgnih.gov In some cases, these barriers are high enough to allow for the separation of the individual atropisomers at room temperature. acs.org The conformational behavior of hetero-analogs can also be complex. For example, in 3-borabicyclo[3.3.1]nonane derivatives, pπ–pπ backbonding between oxygen and boron restricts rotation and favors the CC conformer at lower temperatures, while at higher temperatures, the BC population increases. rsc.orgnih.gov In certain 3,7-diazabicyclo[3.3.1]nonane derivatives, the chair-chair conformation is destabilized by lone pair-lone pair repulsion between the nitrogen atoms, favoring a boat-chair conformation. rsc.orgnih.gov

Stereochemical Purity and Control

The synthesis of 3-oxabicyclo[3.3.1]nonane derivatives with high stereochemical purity is a significant challenge and a testament to the advancements in asymmetric synthesis.

The development of stereoselective methods to construct the 3-oxabicyclo[3.3.1]nonane skeleton is an active area of research. Organocatalysis has emerged as a powerful tool in this regard. For instance, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through a domino Michael-hemiacetalization-Michael reaction. nih.govnih.govresearchgate.net This method, utilizing modularly designed organocatalysts, affords products with excellent diastereoselectivities (often >99:1 dr) and high enantioselectivities (up to 96% ee). nih.govnih.govresearchgate.net

The table below summarizes the diastereomeric ratios and enantiomeric excesses achieved in the synthesis of various 3-oxabicyclo[3.3.1]nonan-2-one derivatives.

EntryAryl Group (R¹)Aryl Group (R²)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1Ph4-Me-Ph80>99:180 nih.gov
2Ph4-F-Ph94>99:194 nih.gov
3Ph4-Cl-Ph84>99:184 nih.gov
4Ph4-Br-Ph87>99:187 nih.gov
5Ph4-CN-Ph95>99:195 nih.gov
6Ph4-NO₂-Ph94>99:194 nih.gov
71-NaphthylPh81>99:181 nih.gov

Another approach involves the enantioselective desymmetrization of a meso-anhydride, 3-oxabicyclo[3.3.1]nonane-2,4-dione, which has been used to produce a methyl ketone derivative with 91% ee. nih.gov

The stereochemical outcome of reactions performed on the 3-oxabicyclo[3.3.1]nonane scaffold is crucial for the synthesis of complex target molecules. In many cases, transformations can proceed with high stereocontrol, leading to either retention or inversion of configuration at specific stereocenters.

For example, the dihydroxylation of domino reaction products leading to 3-oxabicyclo[3.3.1]nonane derivatives has been shown to proceed with retention of the stereochemistry of the starting material. nih.gov Similarly, catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a ruthenium complex can selectively produce the endo-3-hydroxy derivative with high enantioselectivity (up to 99% ee), indicating a highly stereocontrolled reduction process.

The stereochemical course of reactions is often dictated by the rigid conformational nature of the bicyclic system. The accessibility of reagents to one face of the molecule over the other can lead to highly predictable stereochemical outcomes.

Advanced Computational Studies

Computational chemistry provides invaluable insights into the conformational landscape and reactivity of the 3-oxabicyclo[3.3.1]nonane system, complementing experimental findings.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometries and relative energies of different conformers of 3-oxabicyclo[3.3.1]nonane derivatives. These calculations can corroborate experimental findings and provide a deeper understanding of the factors governing conformational preferences. For instance, DFT studies have been used to support the stereochemical reassignment of previously reported exo diastereomers in the synthesis of oxabicyclo[3.3.1]nonenes. colab.ws

DFT calculations have also been employed to study the conformational preferences of related bicyclo[3.3.1]nonane systems, such as those containing sulfur or boron heteroatoms, revealing the subtle interplay of steric and electronic effects that determine the most stable conformations. rsc.orgnih.gov These studies can help rationalize observed reaction outcomes and guide the design of new synthetic strategies.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the 3-oxabicyclo[3.3.1]nonane system over time. By simulating the motion of atoms, MD can provide information about conformational transitions and the flexibility of the bicyclic framework.

While specific MD simulation studies focused solely on 3-oxabicyclo[3.3.1]non-6-en-9-one were not prominent in the search results, MD simulations have been used to study related bicyclic systems. For example, simulations of bispidine-peptide conjugates have revealed how the rigidity of the bicyclo[3.3.1]nonane scaffold influences the conformation of attached peptide chains. Such studies highlight the potential of MD simulations to provide a detailed picture of the conformational dynamics of 3-oxabicyclo[3.3.1]nonane derivatives and their interactions with other molecules.

Spectroscopic and Diffraction Techniques for Conformational Elucidation

The determination of the preferred conformation and the stereochemistry of substituted 3-oxabicyclo[3.3.1]nonane systems heavily relies on a combination of spectroscopic and diffraction methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two of the most powerful tools for these investigations.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone technique for elucidating the conformation of 3-oxabicyclo[3.3.1]nonane derivatives in solution. acs.org The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the bicyclic framework are highly sensitive to their spatial arrangement.

In the context of the 3-oxabicyclo[3.3.1]nonane system, the conformation can often be inferred by analyzing the coupling constants between vicinal protons. The Karplus equation describes the relationship between the dihedral angle and the coupling constant, allowing chemists to estimate the geometry of the six-membered rings. For instance, a large coupling constant (typically 8-10 Hz) between two vicinal protons suggests an anti-periplanar (180°) relationship, which is characteristic of a chair conformation. Conversely, smaller coupling constants are indicative of gauche interactions, often found in boat conformations.

While specific NMR data for this compound is not extensively detailed in the provided search results, general principles can be applied. The olefinic protons in the -6-en system would appear at characteristic chemical shifts (typically δ 5.2–5.8 ppm), and their coupling to adjacent protons would provide information on the conformation of the unsaturated ring. The carbonyl carbon at C9 would be observable in the ¹³C NMR spectrum in the range of δ 200–210 ppm.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for 3-Oxabicyclo[3.3.1]nonane Derivatives

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Olefinic Protons (C6/C7)5.2 - 5.8120 - 140
Protons α to Oxygen3.5 - 4.560 - 80
Bridgehead Protons2.0 - 3.030 - 50
Carbonyl Carbon (C9)-200 - 210

Note: These are general ranges and can vary depending on the specific substitution pattern and solvent.

X-ray crystallography provides unambiguous, high-resolution structural data of molecules in the solid state. This technique is invaluable for determining the absolute and relative configuration of chiral centers and for precisely defining bond lengths, bond angles, and torsion angles, which collectively describe the molecule's conformation. mdpi.commdpi.com

For the 3-oxabicyclo[3.3.1]nonane system, X-ray diffraction studies have been instrumental in confirming the preferred conformations. For instance, the crystal structure of various derivatives has shown that the molecule can adopt either a chair-chair or a boat-chair conformation, depending on the substitution pattern. nih.govrsc.org The presence of bulky substituents or intramolecular interactions, such as hydrogen bonding, can significantly influence the conformational equilibrium.

In a study on the synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives, X-ray crystallography was used to assign the absolute configuration of the major enantiomer as (1R,5R,6R,9S). nih.gov This level of stereochemical detail is often challenging to obtain solely from spectroscopic methods.

The structure of a tricyclic ether with a twistane-type framework, derived from a 3-oxabicyclo[3.3.1]nonane derivative, was unequivocally confirmed by X-ray crystallographic analysis. rsc.org This demonstrates the power of X-ray diffraction in elucidating complex molecular architectures.

Table 2: Illustrative Crystallographic Data for a 3-Oxabicyclo[3.3.1]nonane Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.4
C-O Bond Length (Å)1.43
C=C Bond Length (Å)1.34
C=O Bond Length (Å)1.21

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from an X-ray crystal structure analysis.

The combination of NMR spectroscopy and X-ray crystallography provides a comprehensive understanding of the conformational and stereochemical properties of this compound and its derivatives. NMR offers insights into the dynamic conformational behavior in solution, while X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state.

Strategic Applications in Complex Molecule Synthesis and Chemical Biology

Role as Versatile Building Blocks in Organic Synthesis

The 3-oxabicyclo[3.3.1]nonane skeleton is a key structural feature in many natural products and medicinally relevant compounds, driving significant interest in its selective synthesis. nih.gov Derivatives of this scaffold, such as 9-oxabicyclo[3.3.1]nonane-2,6-diol, are recognized as versatile building blocks in organic synthesis and pharmaceutical development due to their reactive functional groups and distinct bicyclic structure. lookchem.com The unique molecular framework and reactivity of these compounds are instrumental in creating novel cyclic structures and chiral intermediates. lookchem.com

The strategic importance of this class of molecules lies in their ability to serve as synthons for more complex targets. For instance, the reactivity of the ketone and the alkene in 3-Oxabicyclo[3.3.1]non-6-en-9-one allows for a wide range of chemical transformations. The bicyclic nature of the scaffold provides a rigid framework that can control the stereochemical outcome of subsequent reactions, a highly desirable feature in the synthesis of stereochemically rich molecules. nih.govresearchgate.net

A highly stereoselective method has been developed for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives containing four contiguous stereogenic centers. nih.gov This is achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction followed by an oxidation step. nih.govresearchgate.net The ability to construct such a densely functionalized bicyclic system from simpler acyclic precursors highlights the power of this building block approach. nih.gov

Table 1: Examples of 3-Oxabicyclo[3.3.1]nonane Derivatives as Synthetic Building Blocks

Compound Starting Materials Key Transformation Application Reference
Functionalized 3-oxabicyclo[3.3.1]nonan-2-ones (E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enals Organocatalytic domino Michael-hemiacetalization-Michael reaction, followed by PCC oxidation Stereoselective synthesis of complex bicyclic systems nih.gov, researchgate.net, nih.gov
9-Oxabicyclo[3.3.1]nonane-2,6-diol Not specified Not specified Building block for pharmaceuticals and biologically active compounds lookchem.com

Synthetic Pathways to Polycyclic and Fused Ring Systems

The inherent structure of this compound makes it an ideal precursor for the synthesis of more elaborate polycyclic and fused ring systems. The development of synthetic methodologies to access the bicyclo[3.3.1]nonane moiety is a significant area of research, with strategies often classified into intramolecular C–C or C–X bond formations and ring-opening/expansion reactions. nih.gov

An efficient and stereoselective pathway to quinolinone- and pyridinone-fused 2,8-dioxabicyclo[3.3.1]nonanes has been demonstrated. sioc-journal.cn This method involves the reaction of 2-hydroxychalcones with 4-hydroxy-2(1H)-quinolinones or 4-hydroxy-2(1H)-pyridinones in refluxing n-propanol. sioc-journal.cn This approach showcases how the oxabicyclo[3.3.1]nonane core can be integrated into larger, heteroaromatic systems.

Furthermore, general strategies for creating bridged polycyclic systems, such as the bicyclo[m.n.2] family, are of great interest due to their prevalence in natural products. nih.govnsf.gov While not always starting directly from a pre-formed oxabicyclononane, these methods, like rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions, provide insight into the construction of such challenging topologies. nih.govnsf.gov These reactions create various functionalized and synthetically challenging bridged medium-sized ring systems, including oxabicyclo[3.2.2] ring systems. nih.govnsf.gov The principles from these syntheses can be conceptually applied to transformations of the 3-oxabicyclo[3.3.1]nonane core to build even more complex fused and bridged structures.

Contributions to Natural Product Total Synthesis

The bicyclo[3.3.1]nonane core is a recurring motif in a wide array of biologically active natural products. rsc.orgnih.gov Consequently, synthetic strategies involving 3-oxabicyclo[3.3.1]nonane derivatives are valuable in the total synthesis of these complex molecules. The development of organocatalyzed domino reactions to assemble these bicyclic systems has found applications in natural product synthesis. researchgate.net

For example, synthetic strategies targeting the bicyclo[3.3.1]nonane core are relevant to natural products like garsubellin A. One approach involved a base-promoted intramolecular aldol (B89426) condensation to furnish the key bicyclic core. rsc.org The use of 3-oxabicyclo[3.3.1]nonane-based building blocks provides a strategic advantage in establishing the requisite stereochemistry and ring system of such natural products.

Another example is the asymmetric total synthesis of nakafuran-8, which was achieved using a rhodium-catalyzed cascade reaction as the key step to form a bridged ring system. nih.gov Although this specific synthesis did not start with this compound, the methodology developed for creating bridged bicyclic systems is directly relevant to the synthesis of natural products containing this core structure. The ability to construct the 3-oxabicyclo[3.3.1]nonane framework with high stereocontrol is a critical step towards the total synthesis of numerous complex natural targets. nih.govnih.gov

Enabling New Methodologies in Catalysis and Asymmetric Synthesis

The synthesis of 3-oxabicyclo[3.3.1]nonane derivatives has itself been a platform for the development of novel catalytic and asymmetric methodologies. A significant advancement is the highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-ones through an organocatalytic domino reaction. nih.govnih.gov This process utilizes modularly designed organocatalysts (MDOs) that self-assemble from cinchona alkaloid derivatives and amino acids. nih.govresearchgate.net

This particular domino reaction, a Michael-hemiacetalization-Michael sequence, is uniquely catalyzed by these MDOs and allows for the construction of the bicyclic products with four contiguous stereogenic centers in good yields (up to 84%), excellent diastereoselectivities (>99:1 dr), and high enantioselectivities (up to 96% ee). nih.govresearchgate.netnih.gov This methodology represents a powerful tool in organic synthesis, enabling the rapid assembly of complex molecules from simpler starting materials. researchgate.net

The development of such specific catalytic systems for constructing the 3-oxabicyclo[3.3.1]nonane core underscores the synergy between catalyst development and target-oriented synthesis. The challenges associated with the stereocontrolled formation of this bicyclic system have spurred innovation in asymmetric catalysis. researchgate.net

Table 2: Asymmetric Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-one Derivatives

Catalyst System Reaction Type Key Features Outcome Reference

Design and Synthesis of Chemically Diverse Derivatives for Exploratory Research

The 3-oxabicyclo[3.3.1]nonane scaffold serves as a template for the design and synthesis of chemically diverse derivatives for exploratory research, particularly in medicinal chemistry and drug discovery. The rigid framework allows for the precise spatial orientation of appended functional groups, which is crucial for probing interactions with biological targets.

Researchers have synthesized compounds with a 3-oxabicyclo[3.3.1]nonane core from readily available starting materials like limonene (B3431351) and various aldehydes. researchgate.net These derivatives were then investigated as potential inhibitors of human tyrosyl-DNA phosphodiesterase 1 (TDP1), a target for developing new chemosensitizing agents. Several of the synthesized compounds, particularly bromo-derivatives of amines, exhibited inhibitory activity in the micromolar range with low cytotoxicity, marking them as promising leads for further development. researchgate.net

The synthesis of diverse libraries of molecules is a cornerstone of modern drug discovery. dtu.dk The 3-oxabicyclo[3.3.1]nonane skeleton is an excellent scaffold for such libraries due to its three-dimensional character. By varying the substituents on the bicyclic core, chemists can generate a wide array of analogues for screening against various biological targets. For example, the quinolinone fragment of fused oxabicyclo[3.3.1]nonanes can be readily converted into N-alkylated quinolinones and O-alkylated quinolines, further expanding the chemical diversity of the synthesized library. sioc-journal.cn This adaptability makes the 3-oxabicyclo[3.3.1]nonane core a valuable platform for generating novel chemical entities for exploratory research.

Q & A

Q. What safety protocols are essential when handling this compound in high-pressure or high-temperature reactions?

  • Methodological Answer : Risk assessments for exothermic reactions (e.g., DSC screening). Containment strategies (e.g., blast shields, inert atmosphere) mitigate explosion hazards. Toxicity profiling (e.g., Ames test) guides PPE requirements .

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